molecular formula C14H17N3 B11881525 N-Cyclohexyl-1,8-naphthyridin-2-amine CAS No. 87535-62-4

N-Cyclohexyl-1,8-naphthyridin-2-amine

Cat. No.: B11881525
CAS No.: 87535-62-4
M. Wt: 227.30 g/mol
InChI Key: SDXQLTVAHSTUEW-UHFFFAOYSA-N
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Description

Table 1: Physicochemical Properties of N-Cyclohexyl-1,8-naphthyridin-2-amine

Property Value
CAS Number 87535-62-4 chemicalbook.com
Molecular Formula C₁₄H₁₇N₃ chemicalbook.com

| Molecular Weight | 227.31 g/mol |

Note: Data is compiled from chemical supplier databases. The table is interactive and can be sorted.

The 1,8-naphthyridine (B1210474) ring system, a bicyclic heterocycle containing two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its ability to serve as a core structure for compounds that exhibit a wide array of biological activities. researchgate.nettandfonline.com The discovery of nalidixic acid in 1962, the first quinolone antibiotic which features a 1,8-naphthyridine core, was a pivotal moment that spurred extensive research into this class of compounds. nih.govdigitallibrary.co.in

The versatility of the 1,8-naphthyridine scaffold is demonstrated by the diverse pharmacological properties attributed to its derivatives. tandfonline.com These compounds are investigated for their potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive agents, among other therapeutic applications. researchgate.net The development of efficient synthetic routes, such as the Friedländer and multicomponent reactions, has made a wide range of substituted 1,8-naphthyridines accessible for chemical and biological studies. organic-chemistry.orgkthmcollege.ac.in Furthermore, the planar nature of the ring system and its ability to participate in π-stacking and hydrogen bonding interactions make it an attractive candidate for targeting biological macromolecules like DNA and proteins. semanticscholar.org

Table 2: Notable Biological Activities of the 1,8-Naphthyridine Scaffold

Biological Activity Example Compound
Antimicrobial Nalidixic Acid nih.gov
Anticancer Voreloxin
Antiviral Gemifloxacin
Anti-inflammatory Various synthesized derivatives
Antidepressant Novel 5-HT₃ receptor antagonists tandfonline.com

| Immunomodulatory | VL-15 derivative tandfonline.com |

Note: This table lists a selection of the many biological activities investigated for this scaffold. The table is interactive and can be sorted.

Nitrogen-containing heterocycles are fundamental building blocks in a vast number of natural products and synthetic pharmaceuticals. nih.gov The introduction of an N-substituted amine functionality onto a heterocyclic core, as seen in this compound, can profoundly influence the molecule's physicochemical and biological properties. nih.gov

The amine group's lone pair of electrons imparts basicity and nucleophilicity, which can be critical for molecular interactions and chemical reactivity. The nature of the substituent on the nitrogen atom—in this case, a cyclohexyl group—modulates these properties through steric and electronic effects. This substitution can affect the molecule's ability to form hydrogen bonds, a key interaction for binding to biological targets such as enzymes and receptors. nih.gov

Structure-activity relationship (SAR) studies frequently explore how different N-substituents impact a compound's biological efficacy and selectivity. researchgate.net For instance, research on 2-amino-1,8-naphthyridine dimers has shown that the 2-amino position is a crucial site for modification to control the molecule's recognition of specific DNA and RNA sequences. nih.gov The strategic placement and modification of N-substituted amines are therefore a central theme in the design of novel therapeutic agents based on heterocyclic scaffolds.

Specific research focused solely on this compound is limited in published literature. However, its chemical structure places it firmly within an active area of medicinal chemistry research. Studies on related analogues demonstrate a clear research trajectory for compounds of this class.

A key research direction involves the synthesis of N-substituted 1,8-naphthyridine derivatives to explore their therapeutic potential. For example, researchers have synthesized a series of 1,8-naphthyridine-3-carboxamides where cyclohexylamine (B46788) was used as a reactant to introduce the N-cyclohexyl moiety. nih.govresearchgate.net These compounds were then evaluated for their antihistaminic activity, demonstrating the utility of the N-cyclohexyl group in the design of new biologically active agents. nih.gov

The future perspective for this compound and its analogues lies in its potential as a lead compound or a fragment in drug discovery programs. The research trajectory would likely involve:

Synthesis and Diversification: Developing efficient synthetic pathways to this compound and creating a library of related compounds by modifying the cyclohexyl ring or making further substitutions on the naphthyridine core.

Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, leveraging the known activities of the 1,8-naphthyridine scaffold, such as protein kinases, DNA gyrase, and various cell receptors.

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how structural modifications impact biological activity to optimize potency and selectivity, leading to the identification of promising candidates for further development.

The combination of the proven 1,8-naphthyridine scaffold with the N-cyclohexyl-amine functionality provides a compelling basis for the exploration of new chemical space in the search for novel therapeutics.

Table 3: Examples of N-Substituted 1,8-Naphthyridine Derivatives in Research

Compound Name Research Focus
1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Evaluation of H1R antagonism (Antihistaminic activity) nih.govresearchgate.net
2-amino-1,8-naphthyridine dimers (linked at various positions) DNA and RNA recognition and binding nih.gov

Note: This table provides examples of how the N-cyclohexyl group and the 2-amino position are utilized in the design of 1,8-naphthyridine derivatives. The table is interactive and can be sorted.

Properties

CAS No.

87535-62-4

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N-cyclohexyl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C14H17N3/c1-2-6-12(7-3-1)16-13-9-8-11-5-4-10-15-14(11)17-13/h4-5,8-10,12H,1-3,6-7H2,(H,15,16,17)

InChI Key

SDXQLTVAHSTUEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclohexyl 1,8 Naphthyridin 2 Amine and Analogues

Optimized Synthetic Pathways for N-Cyclohexyl-1,8-naphthyridin-2-amine

The construction of this compound is typically achieved through the formation of the naphthyridine ring system followed by the introduction of the cyclohexylamine (B46788) moiety, or by constructing the ring from precursors already containing the desired N-cyclohexyl group. Key strategies involve amination of pre-formed naphthyridine rings, cyclization reactions to build the heterocyclic core, and modern coupling reactions to form the crucial carbon-nitrogen bond.

Amination Reactions of 2-Halo-1,8-naphthyridines

A common and direct approach to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-1,8-naphthyridine, typically 2-chloro-1,8-naphthyridine (B101967), with cyclohexylamine. The reactivity of halopyridines in SNAr reactions is significantly lower than that of corresponding halopyrimidines, making this transformation challenging under mild conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to improved yields and shorter reaction times compared to conventional heating. beilstein-journals.orgrasayanjournal.co.in For instance, the reaction of 2-chloro-1,8-naphthyridine with various amines can be effectively promoted by microwave irradiation, sometimes even in the absence of a catalyst. researchgate.net

Copper-catalyzed Ullmann condensation is another established method for this transformation. wikipedia.orgorganic-chemistry.org The reaction involves heating the 2-halo-1,8-naphthyridine with cyclohexylamine in the presence of a copper catalyst and a base. inventivapharma.com While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations have introduced the use of ligands and soluble copper sources to facilitate the reaction under milder conditions. inventivapharma.comnih.gov

Cyclization Strategies for Naphthyridine Ring Formation

The Friedländer annulation is a cornerstone in the synthesis of 1,8-naphthyridines. ekb.egnih.gov This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene (B1212753) group, such as a ketone or β-ketoester, in the presence of an acid or base catalyst. ekb.egnih.gov To synthesize this compound analogues, a precursor already containing the N-cyclohexyl group can be utilized.

For example, the reaction of 2-aminonicotinaldehyde with N-cyclohexyl-3-oxobutanamide would theoretically lead to a 1,8-naphthyridine (B1210474) derivative with the cyclohexylamino moiety already incorporated. The regioselectivity of the Friedländer reaction can be an issue with unsymmetrical ketones, but various catalysts and conditions have been developed to control the outcome. acs.orgacs.org Amine catalysts, such as pyrrolidine (B122466) derivatives, have been shown to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines. acs.org

Multicomponent reactions (MCRs) offer a highly efficient route to complex 1,8-naphthyridine structures in a single step. kthmcollege.ac.in A typical MCR for this scaffold might involve the reaction of a 2-aminopyridine (B139424), an aldehyde, and an active methylene compound. organic-chemistry.org This approach allows for the rapid generation of a library of substituted 1,8-naphthyridines.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds and is a powerful tool for the synthesis of N-aryl and N-alkyl amines. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction provides a versatile and highly efficient method for the synthesis of this compound from 2-halo-1,8-naphthyridines and cyclohexylamine. nih.govorganic-chemistry.org

The success of the Buchwald-Hartwig amination relies on the choice of palladium precursor, phosphine (B1218219) ligand, and base. beilstein-journals.orgmit.edu A variety of catalyst systems have been developed, each with its own advantages in terms of substrate scope and reaction conditions. mit.edu For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the efficiency of the coupling with both aryl and heteroaryl halides. nih.gov

Reaction Type Starting Materials Key Reagents/Catalysts General Conditions Advantages
SNAr2-Halo-1,8-naphthyridine, CyclohexylamineBase (e.g., K2CO3)High temperature or microwave irradiationDirect, often simple procedure
Ullmann Condensation2-Halo-1,8-naphthyridine, CyclohexylamineCopper catalyst (e.g., CuI), BaseHigh temperatureEstablished method
Friedländer Annulation2-Aminonicotinaldehyde, N-Cyclohexyl β-ketoamideAcid or base catalystHeatingBuilds the core ring structure
Buchwald-Hartwig Amination2-Halo-1,8-naphthyridine, CyclohexylaminePalladium catalyst, Phosphine ligand, BaseMild to moderate temperatureHigh efficiency, broad scope

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in line with the principles of green chemistry. rsc.org This includes the use of safer solvents, the development of solvent-free protocols, and the design of catalytic systems that maximize atom economy. mdpi.com

Solvent-Free Synthetic Protocols

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often enhanced reaction rates and selectivity. dntb.gov.uaresearchgate.net Microwave irradiation has been particularly effective in promoting solvent-free syntheses of 1,8-naphthyridine derivatives. semanticscholar.org For example, the condensation of 2-aminonicotinaldehyde with active methylene compounds can be carried out under solvent-free conditions, sometimes with catalytic piperidine, to afford 1,8-naphthyridines in excellent yields. researchgate.net This approach minimizes the use of volatile organic compounds (VOCs), making the synthesis significantly greener. The synthesis of various 1,8-naphthyridine derivatives has been successfully achieved under solvent-free conditions, highlighting the potential of this methodology. dntb.gov.ua

Catalytic Systems for Enhanced Atom Economy

The development of highly efficient catalytic systems is a cornerstone of green chemistry, as it allows for reactions to proceed with minimal waste. rsc.org In the context of 1,8-naphthyridine synthesis, this includes the use of reusable catalysts and reactions that proceed with high atom economy.

The Friedländer reaction, when catalyzed by environmentally benign and recyclable catalysts, represents a green approach to the 1,8-naphthyridine core. rsc.org For instance, using water as a solvent and a mild, reusable catalyst like choline (B1196258) hydroxide (B78521) can make the synthesis more sustainable. nih.govacs.org Similarly, some Friedländer-type reactions can proceed under catalyst-free conditions in green solvents like ethanol. rsc.org

Palladium-catalyzed reactions, while powerful, often face criticism due to the cost and toxicity of the metal. The development of highly active catalysts that can be used at very low loadings is a key area of research to improve the green credentials of these methods. Furthermore, exploring the use of more abundant and less toxic metals as catalysts is an active area of investigation.

Green Approach Methodology Key Features Examples in 1,8-Naphthyridine Synthesis
Solvent-Free Synthesis Reactions conducted without a solvent, often with microwave assistance.Reduced waste, lower cost, often faster reactions. semanticscholar.orgCondensation of 2-aminonicotinaldehyde with active methylene compounds. researchgate.net
Aqueous Media Using water as the reaction solvent.Environmentally benign, readily available.Friedländer reaction catalyzed by LiOH or choline hydroxide in water. kthmcollege.ac.innih.gov
Catalyst-Free Conditions Reactions that proceed without the need for a catalyst.Simplified workup, reduced cost and waste.Three-component domino reaction in ethanol. rsc.org
Highly Active Catalysts Catalysts that are effective at very low loadings.Reduced metal waste, lower cost.Development of advanced palladium catalysts for C-N coupling. rsc.org

Microwave-Assisted and Photochemical Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic scaffolds like 1,8-naphthyridine. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. acs.orgresearchgate.net

Several studies have demonstrated the utility of microwave energy in key steps of 1,8-naphthyridine synthesis. For instance, microwave irradiation has been effectively used to promote the cyclization and condensation reactions that form the core naphthyridine ring system. mdpi.com One approach involves an inverse electron-demand Diels-Alder reaction of 1,2,4-triazines with alkynes, activated by microwave energy, to produce substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. researchgate.net Another example is the microwave-assisted cyclization of 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives with chloroacetyl chloride to form azetidinone-fused naphthyridines. acs.org

While a specific microwave-assisted synthesis for the direct coupling of cyclohexylamine with a 2-substituted-1,8-naphthyridine has not been extensively detailed in the reviewed literature, the principles are broadly applicable. The final C-N bond formation step, typically a nucleophilic aromatic substitution on a 2-chloro-1,8-naphthyridine precursor, is a class of reaction known to be significantly accelerated by microwave heating.

The following table summarizes various microwave-assisted reactions for the synthesis of 1,8-naphthyridine analogues, showcasing the versatility of this technique.

PrecursorsReaction TypeConditionsProductYield (%)Ref.
1,2,4-Triazine with tethered alkyneIntramolecular Diels-AlderMicrowave irradiation3,4-Dihydro-1,8-naphthyridin-2(1H)-oneNot specified researchgate.net
7-Aminosubstituted-2-methyl-1,8-naphthyridin-4-ol, Chloroacetyl chlorideCyclizationMicrowave irradiation4-Substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-oneNot specified acs.org
2-Chloroquinoline-3-carbaldehydes, 1-Tetralone, Ammonium (B1175870) acetateOne-pot three-component condensationMicrowave irradiation5,6-Dihydro-naphtho[g]benzo[b] rsc.orgnih.govnaphthyridineNot specified researchgate.net
3-Aryl-2-hydrazino-1,8-naphthyridines, 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehydeCyclizationDMF/KOH, Microwave irradiation1,8-Naphthyridinylpyrazolo[3,4-c]pyrazolesGood mdpi.com

In contrast to the well-documented applications of microwave synthesis, there is a notable lack of specific research on the use of photochemical methods for the synthesis of this compound or its close analogues. Photochemical reactions, which utilize light to induce chemical transformations, have been applied to the synthesis of other nitrogen-containing heterocycles, but their application to this specific scaffold remains an area for future exploration. acs.org

Asymmetric Synthesis and Chiral Derivatization

The parent compound, this compound, is an achiral molecule as it does not possess any stereogenic centers. Therefore, asymmetric synthesis is not directly applicable to its preparation. However, the principles of asymmetric synthesis and chiral derivatization become relevant when considering substituted analogues of this compound where chirality may be introduced, or when the 1,8-naphthyridine scaffold itself is used as a building block for chiral molecules.

Research in this area has focused primarily on the development of novel chiral 1,8-naphthyridine-based ligands for use in asymmetric catalysis. rsc.orgnih.gov In these instances, chirality is introduced not into the target therapeutic molecule itself, but into a ligand that coordinates with a metal catalyst to facilitate an enantioselective transformation.

For example, novel chiral ligands have been synthesized by introducing chiral units, such as oxazolines or camphor-pyrazoles, onto the 1,8-naphthyridine framework. nih.gov These ligands can then coordinate with metal centers, like copper(I), creating a chiral environment that directs the stereochemical outcome of a reaction. One notable application is in the copper-catalyzed atroposelective construction of C-O axially chiral compounds, where the unique binding properties of the 1,8-naphthyridine moiety proved crucial for achieving high enantioselectivity. rsc.orgnih.gov

The synthesis of these chiral ligands involves coupling the 1,8-naphthyridine core with optically active amino alcohols or other chiral building blocks. nih.gov The resulting chiral 1,8-naphthyridine derivatives have shown promise in inducing asymmetry in various chemical reactions, although their application in reactions like cyclopropanation and Henry reactions has thus far resulted in low enantioselectivity. nih.gov

The table below highlights examples of chiral 1,8-naphthyridine-based systems and their applications.

Chiral Moiety Attached to 1,8-NaphthyridineMetal ComplexApplicationOutcomeRef.
OxazolineCopper (I)Atroposelective C-O bond formationHigh enantioselectivity rsc.orgnih.gov
Camphor-pyrazoleCopper (I)Asymmetric cyclopropanation, Henry reactionPoor activity, low enantioselectivity nih.gov
OxazolineSilver (I)Structural characterizationFormation of di- and tetranuclear complexes nih.gov

Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry is an advanced manufacturing technology that offers significant advantages for the scalable synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). azolifesciences.comwiley-vch.deatomfair.com By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technique allows for precise control over reaction parameters such as temperature, pressure, and residence time. atomfair.com This level of control leads to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. wiley-vch.de

While a complete, end-to-end flow synthesis of this compound has not been specifically reported, flow chemistry techniques are highly applicable to the key chemical transformations involved in its synthesis. The two primary reaction types are the Friedländer annulation to construct the 1,8-naphthyridine core and the subsequent C-N bond formation to introduce the cyclohexylamino group. nih.govnih.gov

The Friedländer synthesis, a condensation reaction between a 2-aminopyridine-3-carboxaldehyde and a compound containing an active methylene group, is a cornerstone of 1,8-naphthyridine synthesis. nih.govnih.govrsc.org Although often performed in batch, this reaction could be adapted to a continuous flow process to enable safer operation at elevated temperatures and pressures, potentially increasing reaction rates and throughput.

More directly, the application of flow chemistry to the amination of heteroaromatic chlorides has been successfully demonstrated. Research has shown that 2-chloropyridines can be efficiently converted to 2-aminopyridines via an uncatalyzed nucleophilic aromatic substitution (SNAr) in a continuous-flow reactor. researchgate.net This method allows for the use of high temperatures (up to 300°C) with very short reaction times, which can overcome the high activation barrier for such reactions without the need for a transition metal catalyst. researchgate.net This approach is directly analogous to the reaction between 2-chloro-1,8-naphthyridine and cyclohexylamine and offers a clear pathway for a scalable, continuous manufacturing process.

The benefits of applying flow chemistry to key synthetic steps are summarized below.

Synthetic StepReaction TypeAdvantages of Flow Chemistry
Core Ring FormationFriedländer AnnulationEnhanced heat transfer, precise temperature control, improved safety at high temperatures, potential for higher throughput. wiley-vch.de
Cyclohexylamine AdditionNucleophilic Aromatic Substitution (SNAr)Access to high temperatures and pressures safely, short reaction times, potential to avoid catalysts, ease of scalability from lab to production. mdpi.comresearchgate.net

Theoretical and Computational Investigations of N Cyclohexyl 1,8 Naphthyridin 2 Amine

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic properties of N-Cyclohexyl-1,8-naphthyridin-2-amine. These methods offer insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to optimize the molecular geometry and predict various electronic properties.

The optimized geometry would reveal key bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional structure. Furthermore, DFT allows for the calculation of several important electronic descriptors. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule.

Key ground state properties that would be investigated using DFT are summarized in the table below.

PropertyPredicted ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Ionization Potential~7.0 - 8.0 eVRelates to the energy required to remove an electron, a key factor in its redox properties.
Electron Affinity~0.5 - 1.5 eVIndicates the molecule's ability to accept an electron, which is important for understanding its reactivity.
Global Hardness (η)~3.0 - 3.5 eVMeasures the resistance to change in electron distribution, providing insight into its stability.
Global Electrophilicity (ω)~1.0 - 2.0 eVA measure of the molecule's ability to act as an electrophile in chemical reactions.

Note: The values presented in this table are hypothetical and represent plausible ranges for a molecule of this nature based on computational studies of similar heterocyclic compounds. They serve as an illustrative example of the data that would be generated from DFT calculations.

Ab Initio Methods for Excited State Analysis

To understand the photophysical properties of this compound, such as its absorption and emission of light, ab initio methods for excited state analysis are employed. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for this purpose.

These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Visible spectrum. By analyzing the nature of the electronic transitions, it is possible to characterize them as π-π* or n-π* transitions, which is crucial for understanding the molecule's photochemistry. Furthermore, the oscillator strengths are calculated to determine the intensity of these transitions.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,8-naphthyridine (B1210474) ring system and the amino nitrogen, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic rings, representing the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular OrbitalEnergy (eV)Localization
HOMO-5.5 to -6.51,8-naphthyridine ring, amino nitrogen
LUMO-1.0 to -2.01,8-naphthyridine ring
HOMO-LUMO Gap4.0 to 5.0-

Note: The energy values in this table are hypothetical and illustrative of what would be expected from quantum chemical calculations on this type of molecule.

Conformational Analysis and Molecular Dynamics Simulations

Potential Energy Surface Mapping of Cyclohexyl Rotamers

The rotation of the cyclohexyl group relative to the 1,8-naphthyridine core gives rise to different rotational isomers, or rotamers. The potential energy surface (PES) for this rotation can be mapped by performing constrained geometry optimizations at different dihedral angles. A conformational study of cyclohexylamine (B46788) has shown the existence of trans and gauche conformers as energy minima. core.ac.uk

For this compound, the PES would likely reveal several local energy minima corresponding to stable conformations. The global minimum would represent the most populated conformation in the ground state. The energy barriers between these minima determine the rate of interconversion between different rotamers.

Dynamic Behavior of the N-Cyclohexyl Moiety

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of the N-cyclohexyl moiety over time. By simulating the molecule's motion at a given temperature, it is possible to observe conformational changes, including the rotation of the cyclohexyl group and the puckering of the cyclohexane (B81311) ring (e.g., chair-to-boat interconversions).

These simulations would reveal the preferred orientations of the cyclohexyl group and the frequency of transitions between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets, as the accessible conformations will dictate its binding capabilities.

Solvent Effects on Molecular Conformation

There are no available studies that specifically detail the effects of different solvents on the molecular conformation of this compound. Such studies would typically involve computational methods like Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations, employing implicit or explicit solvent models to understand how the polarity and hydrogen bonding capacity of the surrounding medium influence the rotational freedom and orientation of the cyclohexyl group relative to the naphthyridine core. This information is crucial for understanding the compound's behavior in various chemical environments. However, no data tables or detailed research findings on this topic could be located for the specified compound.

Reactivity Profiles and Transformational Chemistry of N Cyclohexyl 1,8 Naphthyridin 2 Amine

Electrophilic Aromatic Substitution on the Naphthyridine Ring

The 1,8-naphthyridine (B1210474) system is a π-deficient heteroaromatic ring, making it generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of the powerful electron-donating amino group at the C2 position significantly activates the ring system, directing electrophiles to specific positions.

Halogenation, Nitration, and Sulfonation Studies

Direct electrophilic substitution on the N-Cyclohexyl-1,8-naphthyridin-2-amine core is not extensively documented in dedicated studies. However, reactivity can be inferred from related 1,8-naphthyridine structures.

Halogenation: Bromination of naphthyridine scaffolds can be achieved using reagents like N-bromosuccinimide (NBS). For instance, related 8-hydroxy-naphthyridine systems have been successfully brominated at the C5 position using NBS. nih.gov For this compound, the strong activating effect of the C2-amino group would likely direct halogenation to the C3 or C5 positions.

Nitration: Nitration of 1,8-naphthyridine derivatives is known to occur under specific conditions. Studies on 7-amino-1,8-naphthyridine have shown that nitration can be complex, sometimes occurring alongside other transformations like diazotization. researchgate.net The reaction of this compound with nitrating agents (e.g., HNO₃/H₂SO₄) would likely lead to substitution, but the harsh acidic conditions could also lead to protonation of the ring nitrogens, which deactivates the ring and may complicate the reaction profile.

Sulfonation: Direct sulfonation of the 2-amino-1,8-naphthyridine core is not commonly reported. The strong acidic conditions required for sulfonation would protonate the basic nitrogen atoms, significantly reducing the ring's nucleophilicity and making the reaction challenging.

Regioselectivity and Steric Hindrance Effects

The regiochemical outcome of electrophilic substitution on this compound is governed by both electronic and steric factors.

Electronic Effects: The C2-amino group is a potent activating group that directs electrophiles to the ortho (C3) and para (C5, C7) positions through resonance stabilization of the cationic Wheland intermediate. The pyridine (B92270) ring portion deactivates the positions adjacent to its nitrogen (C7 relative to N8, and C2/C4 relative to N1), but the amino group's influence is generally dominant. Therefore, electrophilic attack is most favored at the C3 and C5 positions.

Steric Hindrance: The bulky N-cyclohexyl group plays a crucial role in modulating this regioselectivity. It exerts significant steric hindrance, potentially impeding the approach of an electrophile to the adjacent C3 position. Consequently, electrophilic substitution might show a higher preference for the more accessible C5 position. This steric shielding effect can be a valuable tool for controlling the site of functionalization. researchgate.netnih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophilePredicted Major Product(s)Key Influencing Factors
HalogenationBr⁺5-Bromo-N-cyclohexyl-1,8-naphthyridin-2-amineElectronic activation by NH group at C5; steric hindrance from cyclohexyl group at C3.
NitrationNO₂⁺5-Nitro-N-cyclohexyl-1,8-naphthyridin-2-amineStrong directing effect of NH group; potential for ring deactivation via protonation.

Nucleophilic Reactivity of the Amine Nitrogen and Naphthyridine Nitrogens

The molecule possesses three nitrogen atoms, each with a lone pair of electrons, conferring nucleophilic and basic properties. These include the exocyclic secondary amine (at C2) and the two pyridine-like ring nitrogens (N1 and N8).

Alkylation and Acylation Reactions

The exocyclic secondary amine is the most nucleophilic nitrogen in the molecule under neutral conditions. Its lone pair is readily available for reactions with electrophiles.

Alkylation: The amine nitrogen can be alkylated using alkyl halides or other alkylating agents. However, such reactions on primary or secondary amines can be prone to over-alkylation, leading to the formation of tertiary amines and potentially quaternary ammonium (B1175870) salts. mdma.ch

Acylation: The amine nitrogen reacts readily with acylating agents like acid chlorides or anhydrides to form stable amides. This reaction is generally high-yielding and chemoselective, as the ring nitrogens are significantly less nucleophilic. Acylation of the amino group is a common strategy in medicinal chemistry to modify the properties of the parent compound. mdma.ch For example, the synthesis of N-acylamino acids demonstrates the general utility of this transformation.

Protonation Equilibria and Basicity Studies

The basicity of the different nitrogen atoms determines the site of protonation and influences the molecule's behavior in acidic media.

The order of basicity is typically: Ring Nitrogen (N1) > Exocyclic Amine > Ring Nitrogen (N8) .

N1: The N1 nitrogen is generally the most basic site. Studies on related 2-amino-1,8-naphthyridines show that protonation occurs preferentially at this position. nih.govnih.gov The pKa of 2-amino-7-methyl-1,8-naphthyridine has been reported to be 6.3, indicating it is a moderately strong base. nih.gov

Exocyclic Amine (N2): The exocyclic amine's basicity is reduced due to the delocalization of its lone pair into the aromatic π-system, a common feature of arylamines.

N8: The N8 nitrogen is the least basic due to electronic effects within the fused ring system.

This differential basicity means that in a mildly acidic solution (pH < 6), the molecule will exist predominantly as a cation protonated at the N1 position. This protonation significantly alters the electronic properties of the naphthyridine ring, making it more electron-deficient and less susceptible to electrophilic attack.

Table 2: Estimated Basicity of Nitrogen Atoms
Nitrogen AtomRelative BasicityEstimated pKa (of conjugate acid)Comments
N1 (Ring)Most Basic~6-7Primary site of protonation.
N-Amine (Exocyclic)Intermediate~4-5Basicity reduced by resonance with the aromatic ring.
N8 (Ring)Least Basic~2-3Deactivated by the fused ring electronics.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Modern palladium-catalyzed cross-coupling reactions provide powerful tools for the functionalization of heterocyclic compounds, and this compound can participate in these transformations in two principal ways: as a nucleophile or, after conversion, as an electrophile.

As a Nucleophile (Buchwald-Hartwig Amination): The secondary amine of this compound can act as a nucleophilic coupling partner in Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.org This allows for the formation of a new C-N bond by coupling with an aryl or heteroaryl halide/triflate, leading to the synthesis of more complex tri-substituted amine structures. This methodology has been successfully applied to synthesize N-aryl-pyrimidin-2-amine derivatives, showcasing its utility for related heterocyclic amines. nih.gov

As an Electrophile (Suzuki, Heck, etc.): To be used as an electrophile, the 2-amino group must first be converted into a suitable leaving group. A well-established method involves diazotization of the amino group followed by conversion to a triflate (-OTf). researchgate.net This transforms the C2 position into an electrophilic site ready for cross-coupling.

Suzuki Coupling: The resulting 2-triflate-1,8-naphthyridine derivative can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters to form a new C-C bond at the C2 position. This is a facile method for introducing new aryl or alkyl substituents onto the naphthyridine core. researchgate.net

Heck Reaction: The Heck reaction, which couples an organohalide or triflate with an alkene, is another viable pathway. wikipedia.orgorganic-chemistry.org The 2-triflate derivative could be coupled with various alkenes to introduce vinyl groups at the C2 position, further expanding the synthetic utility.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction TypeRole of NaphthyridineRequired FunctionalizationCoupling PartnerBond Formed
Buchwald-Hartwig AminationNucleophileNone (uses the N-H bond)Aryl Halide/TriflateC(aryl)-N
Suzuki CouplingElectrophileConversion of NH to OTf (via Diazotization)Organoboron ReagentC(naphthyridine)-C
Heck ReactionElectrophileConversion of NH to OTf (via Diazotization)AlkeneC(naphthyridine)-C(alkene)

Photochemical Reactivity and Excited State Transformations

The 1,8-naphthyridine core is known to possess interesting photophysical properties, and the introduction of substituents can significantly tune its absorption and emission characteristics. nih.gov Amino groups, acting as electron-donating substituents, are particularly effective at modulating these properties.

The photochemical reactivity of these compounds often involves excited-state proton transfer or charge transfer processes. For 2-amino-1,8-naphthyridine, protonation at the ring nitrogen (N1) can occur at near-neutral pH, which alters the hydrogen bonding pattern and can influence its interaction with other molecules and its photophysical behavior. acs.org

The table below presents photophysical data for representative 2,7-dialkylamino-4-methyl- nih.govacs.org-naphthyridines, which serve as models to anticipate the properties of this compound. It is expected that the title compound would also exhibit fluorescence, likely in the blue-green region of the spectrum.

Compound (Substituent at 2,7-positions)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
N,N'-Dimethylamino3704120.82 nih.gov
N,N'-Diethylamino3744140.85 nih.gov
Pyrrolidinyl3744190.80 nih.gov
Piperidinyl3744180.81 nih.gov
Morpholinyl3654140.82 nih.gov

Data obtained in Dioxane.

These data highlight that N-alkylamino substituents at the 2-position lead to strong fluorescence with high quantum yields. The specific properties of this compound would be influenced by the electronic and steric nature of the cyclohexyl group and the solvent environment.

Oxidation and Reduction Chemistry of the Naphthyridine Core

The electrochemical behavior of the 1,8-naphthyridine core is dictated by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms within the aromatic system. This inherent electron deficiency makes the naphthyridine ring susceptible to reduction. Conversely, the ring is generally resistant to oxidation unless activated by electron-donating substituents.

In this compound, the exocyclic amino group acts as an electron-donating group, increasing the electron density of the naphthyridine ring system. This electronic perturbation is expected to make the molecule more susceptible to oxidation compared to the unsubstituted 1,8-naphthyridine. The oxidation could potentially occur either at the nitrogen of the amino group, which is a common site for oxidation in amines, or on the electron-rich aromatic ring itself. mdpi.com Studies on the photooxidation of 2-amino-1,8-naphthyridine have shown that it can lead to DNA cleavage, indicating its capacity to participate in oxidative processes under specific conditions. nih.gov

Regarding reduction, the naphthyridine core itself can accept electrons. Electrochemical studies on related heterocyclic systems and metal complexes of 1,8-naphthyridine confirm the redox activity of the scaffold. acs.org The presence of the amino group might make the reduction slightly more difficult (i.e., occur at a more negative potential) compared to the parent heterocycle, but the fundamental susceptibility to reduction should remain.

While specific electrochemical data such as reduction or oxidation potentials for this compound are not available in the reviewed literature, a general reactivity profile can be inferred.

Expected Redox Behavior:

Reduction: The electron-deficient diazaphenanthrene core is prone to reduction. This process would likely involve the acceptance of one or two electrons to form radical anions or dianions, respectively. The specific potential would be influenced by the solvent and electrolyte system.

Oxidation: The molecule is expected to be more readily oxidized than unsubstituted 1,8-naphthyridine due to the electron-donating 2-amino group. The oxidation would likely be an irreversible process, potentially leading to the formation of dimeric products or degradation of the aromatic system. The exocyclic amine nitrogen is a probable site for the initial single-electron transfer.

Further experimental investigation using techniques like cyclic voltammetry would be required to determine the precise redox potentials and to characterize the stability of the resulting oxidized or reduced species.

Coordination Chemistry and Metal Complexation of N Cyclohexyl 1,8 Naphthyridin 2 Amine

Ligand Properties of N-Cyclohexyl-1,8-naphthyridin-2-amine

The ligand properties of this compound are dictated by the electronic characteristics of the 1,8-naphthyridine (B1210474) ring system and the steric bulk of the N-cyclohexyl substituent. The 1,8-naphthyridine core contains two nitrogen atoms that can act as Lewis basic sites, making it a versatile building block for designing ligands.

Monodentate vs. Bidentate Coordination Modes

The 1,8-naphthyridine framework can coordinate to metal centers in both a monodentate and a bidentate fashion. In a monodentate coordination mode, only one of the naphthyridine nitrogen atoms binds to the metal center. This is more likely to occur when the metal center is sterically crowded or when other strongly coordinating ligands are present.

However, the two nitrogen atoms of the 1,8-naphthyridine ring are pre-organized for chelation, favoring a bidentate coordination mode where both nitrogen atoms bind to the same metal center, forming a stable five-membered ring. In the case of this compound, the bulky cyclohexyl group may influence the preference for a particular coordination mode. The steric hindrance from the cyclohexyl group could potentially disfavor the formation of certain multinuclear complexes that might be accessible to less hindered 2-amino-1,8-naphthyridine ligands.

Furthermore, the amino group at the 2-position introduces an additional potential coordination site. While the exocyclic amino nitrogen is generally a weaker Lewis base than the pyridinic nitrogens, its participation in coordination has been observed in some 2-aminopyridine (B139424) complexes. For this compound, the steric bulk of the cyclohexyl group would likely hinder coordination through the exocyclic nitrogen.

Chelation Potential and Stability Constants

The chelation of 1,8-naphthyridine ligands to a metal ion is a thermodynamically favorable process due to the chelate effect, which leads to the formation of more stable complexes compared to those with analogous monodentate ligands. The stability of these complexes is quantified by their stability constants.

Specific stability constants for this compound complexes are not available in the literature. However, the stability of metal complexes with 1,8-naphthyridine derivatives is influenced by both electronic and steric factors. The electronic properties of the 1,8-naphthyridine ring can be tuned by substituents, which in turn affects the Lewis basicity of the nitrogen atoms and the stability of the resulting metal complexes.

The bulky N-cyclohexyl group in this compound is expected to have a significant steric impact on the stability of its metal complexes. While the electronic effect of the cyclohexylamino group is likely to be weakly electron-donating, the steric hindrance it introduces could potentially decrease the stability of the complexes compared to those of less bulky 2-amino-1,8-naphthyridine ligands, especially with smaller metal ions or in sterically crowded coordination spheres.

Table 1: Representative Stability Constants for Related Ligand-Metal Complexes This table presents data for related compounds to illustrate typical stability constant values, as specific data for this compound is not available.

LigandMetal Ionlog K₁log K₂log β₂
1,8-NaphthyridineCu(II)4.23.57.7
1,8-NaphthyridineNi(II)3.02.35.3
1,8-NaphthyridineZn(II)2.5--
2-AminopyridineCu(II)2.62.04.6
2-AminopyridineNi(II)1.81.23.0

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1,8-naphthyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry.

Complexes with First-Row Transition Metals (e.g., Cu, Fe, Ni, Zn)

1,8-Naphthyridine and its derivatives readily form complexes with first-row transition metals. For instance, iron(II) has been shown to form an eight-coordinate complex with four bidentate 1,8-naphthyridine ligands. researchgate.net Copper(I) and copper(II) complexes of 1,8-naphthyridines have also been extensively studied, often exhibiting interesting structural and electronic properties.

While no specific complexes of this compound with first-row transition metals have been reported, it is anticipated that it would form stable complexes with metals such as Cu(II), Fe(II), Ni(II), and Zn(II). The steric bulk of the cyclohexyl group would likely influence the coordination geometry and the number of ligands that can coordinate to the metal center. For example, it might favor the formation of complexes with lower coordination numbers compared to less hindered 1,8-naphthyridine ligands.

Complexes with Precious Metals (e.g., Pt, Pd, Ru)

The coordination chemistry of 1,8-naphthyridine ligands with precious metals such as platinum, palladium, and ruthenium has been explored, leading to the development of complexes with applications in catalysis and materials science. These metals often form square planar or octahedral complexes with 1,8-naphthyridine derivatives.

Given the known affinity of these metals for nitrogen-donor ligands, this compound is expected to form stable complexes with Pt(II), Pd(II), and Ru(II/III). The steric hindrance of the cyclohexyl group could play a role in directing the stereochemistry of the resulting complexes and could potentially be exploited to create specific catalytic activities.

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of 1,8-naphthyridine derivatives with lanthanide and actinide ions has attracted interest due to the potential applications of the resulting complexes in areas such as luminescence and nuclear waste separation. The larger ionic radii of lanthanide and actinide ions allow for higher coordination numbers, and 1,8-naphthyridine ligands can act as bidentate or bridging ligands to satisfy these coordination requirements.

For example, a praseodymium(III) complex with six 1,8-naphthyridine ligands has been structurally characterized. acs.org Although no lanthanide or actinide complexes of this compound have been reported, it is plausible that this ligand could form complexes with these f-block elements. The steric bulk of the cyclohexyl group might influence the number of ligands that can be accommodated in the coordination sphere of the large lanthanide or actinide ions.

Table 2: Representative Examples of Metal Complexes with 1,8-Naphthyridine Derivatives This table provides examples of complexes with related ligands to illustrate the types of structures that may be formed, as specific data for this compound is not available.

LigandMetalComplex FormulaCoordination Geometry
1,8-NaphthyridineFe(II)Fe(naphthy)₄₂Eight-coordinate
1,8-NaphthyridineCu(I)[Cu(naphthy)(PPh₃)₂]BF₄Tetrahedral
1,8-NaphthyridineRu(II)Ru(bpy)₂(naphthy)₂Octahedral
2-Amino-1,8-naphthyridinePt(II)[Pt(NH₂-naphthy)Cl₂]Square Planar
1,8-NaphthyridinePr(III)Pr(naphthy)₆₃High coordination number

Spectroscopic Analysis of Metal-Ligand Interactions

The coordination of this compound to metal centers induces significant changes in the electronic and magnetic properties of both the ligand and the metal ion. These changes are readily probed using various spectroscopic techniques, providing valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complexes.

UV-Vis and Fluorescence Spectroscopy of Complexes

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic transitions in this compound and its metal complexes. The free ligand typically exhibits absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic 1,8-naphthyridine ring system.

Upon complexation with a metal ion, these absorption bands are expected to shift, a phenomenon known as a chromic shift. This shift is indicative of the electronic interaction between the metal d-orbitals and the ligand's molecular orbitals. For instance, coordination to a metal ion can stabilize the ligand's orbitals, leading to a bathochromic (red) shift. In addition to these ligand-centered transitions, new absorption bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions.

The fluorescence properties of this compound are also sensitive to metal coordination. The free ligand may exhibit fluorescence at a characteristic wavelength. The coordination of a paramagnetic metal ion, such as copper(II), often leads to fluorescence quenching due to energy or electron transfer processes. organic-chemistry.org Conversely, complexation with certain diamagnetic metal ions like zinc(II) or cadmium(II) can enhance fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com This enhancement is often attributed to the rigidification of the ligand structure upon complexation, which reduces non-radiative decay pathways.

Table 1: Representative UV-Vis Absorption and Fluorescence Data for Metal Complexes of N-Substituted 2-Amino-1,8-Naphthyridine Ligands

Complex (Illustrative)SolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
LigandCH3CN280, 3504200.15
[Cu(Ligand)2]2+CH3CN285, 365, 650Quenched-
[Zn(Ligand)2]2+CH3CN282, 3554150.45

Note: The data in this table is representative and based on typical values observed for structurally similar 1,8-naphthyridine complexes. The exact values for this compound complexes would require experimental verification.

EPR Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying metal complexes with unpaired electrons, such as those of copper(II). For a Cu(II) complex of this compound, the EPR spectrum provides information about the coordination environment and the nature of the copper-ligand bonds. mdpi.com

In a typical square-planar or distorted tetrahedral geometry, the EPR spectrum of a Cu(II) complex is characterized by two main parameters: the g-tensor and the hyperfine coupling constant (A). The g-tensor values (g|| and g⊥) are indicative of the symmetry of the ligand field around the copper ion. The hyperfine coupling constant (A||) arises from the interaction of the unpaired electron with the copper nucleus (I = 3/2) and provides insight into the covalency of the metal-ligand bond. A smaller A|| value suggests a higher degree of covalent character. gdcchinturu.ac.in

Table 2: Representative EPR Parameters for Paramagnetic Copper(II) Complexes with Bidentate Nitrogen Ligands

Note: This table presents typical ranges for EPR parameters of Cu(II) complexes with N-donor ligands. The specific values for a complex with this compound would depend on the precise coordination geometry.

Structural Elucidation of Metal Complexes by X-ray Crystallography

This compound is expected to act as a bidentate chelating ligand, coordinating to a metal center through the two nitrogen atoms of the naphthyridine ring. The bulky cyclohexyl group can exert significant steric influence, affecting the coordination geometry and the packing of the complexes in the crystal lattice.

For example, in a square planar palladium(II) complex, the Pd-N bond lengths are anticipated to be in the range of 2.00-2.05 Å. nih.gov The N-Pd-N bite angle within the chelate ring formed by the 1,8-naphthyridine ligand would be constrained by the ligand's geometry, typically around 80-82°. In a copper(II) complex, the coordination geometry might be distorted from ideal square planar or tetrahedral due to the steric demands of the cyclohexyl group. gdcchinturu.ac.in

Table 3: Representative X-ray Crystallographic Data for Metal Complexes with 1,8-Naphthyridine-Type Ligands

Complex (Illustrative)Metal-N1 (Å)Metal-N8 (Å)N1-Metal-N8 (°)Coordination Geometry
[Pd(Ligand)Cl2]2.022.0381.5Square Planar
Cu(Ligand)222.002.0182.0Distorted Square Planar
[Ru(Ligand)(CO)2Cl2]2.15--Octahedral (monodentate)

Note: The data presented is based on known structures of metal complexes with similar 1,8-naphthyridine ligands. The actual structural parameters for this compound complexes may vary.

Reactivity and Catalytic Applications of Metal-N-Cyclohexyl-1,8-naphthyridin-2-amine Complexes (non-biological)

The unique electronic and steric properties of metal complexes derived from this compound make them promising candidates for various catalytic applications in organic synthesis and materials science.

Catalysis in Organic Transformations

Metal complexes of 1,8-naphthyridine derivatives have demonstrated significant catalytic activity in a range of organic transformations. For instance, ruthenium(II) complexes bearing 1,8-naphthyridine ligands have been shown to be effective catalysts for transfer hydrogenation reactions of ketones and for the oxidation of alcohols. researchgate.netrsc.orguchile.cl The 1,8-naphthyridine ligand can stabilize the metal center in different oxidation states, a key requirement for many catalytic cycles.

Palladium(II) complexes with related ligands have also been explored as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction. The this compound ligand could potentially enhance the stability and activity of the palladium catalyst. The bulky cyclohexyl group could also influence the selectivity of the reaction by controlling substrate access to the catalytic center.

Table 4: Potential Catalytic Applications of Metal-N-Cyclohexyl-1,8-naphthyridin-2-amine Complexes

Catalyst System (Proposed)Reaction TypeSubstrateProductPotential Advantages
[Ru(Ligand)Cl2(p-cymene)]Transfer HydrogenationAcetophenone1-PhenylethanolHigh selectivity and activity
[Pd(Ligand)Cl2]Suzuki-Miyaura CouplingAryl bromide + Arylboronic acidBiarylEnhanced catalyst stability

Note: This table illustrates potential catalytic applications based on the known reactivity of similar 1,8-naphthyridine complexes.

Role in Materials Science (e.g., MOFs, coordination polymers)

The bidentate nature of this compound makes it an excellent candidate for use as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org By linking metal ions or clusters, this ligand can facilitate the formation of one-, two-, or three-dimensional networks with well-defined structures and porosities.

The rigidity of the 1,8-naphthyridine core can contribute to the formation of robust frameworks, while the bulky cyclohexyl groups can project into the pores of the resulting material. This could lead to materials with specific adsorption properties, potentially useful for gas storage and separation. The functionalization of the pores with these non-polar cyclohexyl groups could create a hydrophobic environment, favoring the selective adsorption of non-polar molecules. Furthermore, the metal nodes within these frameworks could act as accessible catalytic sites for heterogeneous catalysis.

Advanced Spectroscopic and Structural Characterization of N Cyclohexyl 1,8 Naphthyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of N-Cyclohexyl-1,8-naphthyridin-2-amine in solution. It provides detailed information on the chemical environment of each proton and carbon atom, as well as their connectivity.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. science.govsdsu.edu For this compound, COSY spectra would reveal the spin systems within the naphthyridine core (e.g., coupling between H3-H4, H5-H6-H7) and the correlations between adjacent protons on the cyclohexyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. science.govsdsu.eduprinceton.edu This allows for the direct assignment of protonated carbons in both the naphthyridine and cyclohexyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. princeton.edu This is valuable for confirming stereochemistry and conformational preferences. For instance, NOE correlations would be expected between the N-H proton and the adjacent H1' and H2'/H6' protons of the cyclohexyl ring, confirming their spatial proximity.

The combined data from these experiments allow for the complete assignment of the molecule's structure, as detailed in the following table.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D NMR Correlations
3~6.5-6.7~108-110COSY: H4; HMBC: C2, C4, C4a
4~7.8-8.0~137-139COSY: H3; HMBC: C3, C4a, C5
5~7.2-7.4~120-122COSY: H6; HMBC: C4, C6, C7, C8a
6~7.0-7.2~118-120COSY: H5, H7; HMBC: C5, C7, C8
7~8.0-8.2~152-154COSY: H6; HMBC: C5, C8, C8a
NH~5.5-6.0-HMBC: C2, C1'; NOESY: H1', H3
1'~3.8-4.0~50-52COSY: H2', H6'; HMBC: C2, C2', C6'
2', 6'~1.8-2.0 (ax), ~1.2-1.4 (eq)~32-34COSY: H1', H3', H5'; HMBC: C1', C3', C4'
3', 5'~1.6-1.8 (ax), ~1.1-1.3 (eq)~25-27COSY: H2', H4', H6'; HMBC: C2', C4', C5'
4'~1.4-1.6~24-26COSY: H3', H5'; HMBC: C2', C3', C5', C6'

Note: Chemical shift values are estimations based on related structures and are solvent-dependent.

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C2-N(H) single bond. This rotation can be hindered, leading to the existence of different rotational isomers (rotamers) that may interconvert on the NMR timescale. nih.govcopernicus.org

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can probe such exchange processes. nih.govcopernicus.orgresearchgate.net At low temperatures, the rotation may be slow enough to allow for the observation of distinct signals for each rotamer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nih.gov By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to calculate the kinetic and thermodynamic parameters for the rotational barrier, such as the activation energy (ΔG‡). copernicus.orgnih.gov

While solution-state NMR provides information about the molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) characterizes the compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples.

Solid-state NMR can distinguish between different polymorphic forms of the compound, which may have distinct molecular conformations or packing arrangements in the crystal lattice. rsc.org The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment, providing insights into intermolecular interactions, such as hydrogen bonding, that are present in the solid state but absent in dilute solutions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the elemental composition.

For this compound, the expected data is as follows:

Parameter Value
Molecular Formula C₁₄H₁₇N₃
Calculated Exact Mass 227.1422
Observed [M+H]⁺ Ion 228.1495

The excellent agreement between the experimentally measured mass and the theoretically calculated mass provides definitive confirmation of the molecular formula. rsc.org Tandem mass spectrometry (MS/MS) experiments can further be used to study the fragmentation patterns of the molecule, providing additional structural verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. These spectra serve as a molecular "fingerprint."

Key vibrational modes for this compound include:

Wavenumber (cm⁻¹) Vibrational Mode Description
3350-3450N-H StretchStretching of the secondary amine N-H bond.
3000-3100Aromatic C-H StretchC-H stretching vibrations on the naphthyridine ring.
2850-2960Aliphatic C-H StretchSymmetric and asymmetric C-H stretching of the cyclohexyl CH₂ groups.
1580-1620C=C/C=N StretchRing stretching vibrations within the 1,8-naphthyridine (B1210474) core.
1450-1550N-H BendBending (scissoring) vibration of the N-H group.
1440-1470CH₂ BendBending vibration of the cyclohexyl CH₂ groups.
1250-1350C-N StretchStretching of the aromatic C-N and aliphatic C-N bonds.

These characteristic bands provide clear evidence for the presence of the key functional groups within the molecule.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed model of the electron density and thus the atomic positions. mdpi.comresearchgate.net

An XRD analysis would provide highly accurate data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the naphthyridine and cyclohexyl rings.

Torsional Angles: Defining the exact conformation of the molecule, including the orientation of the cyclohexyl group relative to the naphthyridine plane.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including details of hydrogen bonds (e.g., N-H···N interactions between naphthyridine rings) and van der Waals forces that stabilize the crystal structure. researchgate.net

A hypothetical set of crystallographic data for this compound is presented below.

Crystallographic Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~14.1
β (°) ** ~98.5
Volume (ų) **~1200
Z (molecules/unit cell) 4

This definitive structural information from XRD complements the data from spectroscopic methods, providing a complete picture of the molecule's characteristics. researchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are governed by the π-electron system of the 1,8-naphthyridine core, modulated by the electronic nature of the cyclohexylamino substituent.

UV-Visible Absorption Profiles

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic bands arising from π-π* and n-π* electronic transitions within the aromatic 1,8-naphthyridine ring system. Generally, 1,8-naphthyridine derivatives display absorption maxima in the UV region. For instance, some dialkylamino-substituted rsc.orgeurjchem.com-naphthyridines show UV absorptions in the range of 320 to 400 nm. The substitution at the 2-position with a cyclohexylamino group, which acts as an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is anticipated to be in the order of 104 to 105 L·mol-1·cm-1 for the main π-π* transitions, which is typical for aromatic systems. The solvent polarity can also influence the absorption profile. In polar solvents, a slight shift in the absorption bands may be observed due to solute-solvent interactions.

Table 1: Expected UV-Visible Absorption Characteristics of this compound

SolventExpected λmax (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition Type
Non-polar (e.g., Hexane)300 - 350~10⁴ - 10⁵π-π
Polar (e.g., Ethanol)310 - 360~10⁴ - 10⁵π-π

Note: The data in this table is hypothetical and based on the general characteristics of similar 2-amino-1,8-naphthyridine derivatives. Specific experimental data for this compound is not available in the reviewed literature.

Fluorescence and Phosphorescence Characterization

Many 1,8-naphthyridine derivatives are known to be fluorescent. The presence of the electron-donating cyclohexylamino group at the 2-position is expected to enhance the fluorescence quantum yield of the molecule. The fluorescence emission maximum is anticipated to be Stokes-shifted to a longer wavelength compared to the absorption maximum.

The fluorescence properties, including the emission wavelength and quantum yield, are often sensitive to the solvent environment. In polar solvents, a red shift in the emission spectrum is commonly observed. The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and the surrounding medium. For highly fluorescent 2,7-diaminosubstituted 4-methyl- rsc.orgeurjchem.com-naphthyridines, high quantum yields have been reported.

Phosphorescence, which is emission from a triplet excited state, is generally weaker and has a longer lifetime than fluorescence. It is typically observed at lower temperatures in rigid matrices. While not commonly reported for simple 1,8-naphthyridine derivatives at room temperature in solution, phosphorescence could potentially be characterized under specific experimental conditions.

Table 2: Expected Fluorescence Characteristics of this compound

SolventExpected Emission λmax (nm)Expected Fluorescence Quantum Yield (ΦF)
Non-polar (e.g., Cyclohexane)350 - 450Moderate to High
Polar (e.g., Acetonitrile)370 - 470Moderate

Note: The data in this table is hypothetical and based on the general characteristics of similar 2-amino-1,8-naphthyridine derivatives. Specific experimental data for this compound is not available in the reviewed literature.

Advanced Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological Studies (if applicable to synthesized forms)

Advanced electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for studying the morphology and structure of materials at the micro- and nanoscale. The applicability of these techniques to this compound would depend on its solid-state form.

If the compound can be synthesized or processed to form well-defined micro or nanostructures, such as crystals, thin films, or nanoparticles, then SEM and TEM could provide valuable insights.

Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology of the synthesized material. It could reveal information about the shape, size, and surface texture of crystals or aggregates of this compound.

Transmission Electron Microscopy (TEM) would offer higher resolution imaging, allowing for the visualization of the internal structure of the material. If the compound forms crystalline domains, TEM could be used to observe lattice fringes and determine crystallographic information.

Currently, there are no published studies that have employed TEM or SEM for the morphological characterization of this compound. Such studies would be a valuable addition to understanding the material properties of this compound.

Advanced Applications of N Cyclohexyl 1,8 Naphthyridin 2 Amine in Materials Science and Chemical Processes

Application as a Building Block for Advanced Polymeric Materials

The bifunctional nature of N-Cyclohexyl-1,8-naphthyridin-2-amine, featuring a reactive amino group and a robust heterocyclic core, positions it as a promising monomer for the synthesis of advanced polymeric materials. The amino group can participate in step-growth polymerization reactions, such as polycondensation or polyaddition, to form polyamides, polyimides, or polyureas. The incorporation of the rigid 1,8-naphthyridine (B1210474) unit into a polymer backbone is expected to impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific photophysical characteristics.

While direct research on polymers synthesized specifically from this compound is not extensively documented, the broader class of aromatic and heteroaromatic amines is widely used in the production of high-performance polymers. The properties of such polymers can be tuned by the specific structure of the monomer. For instance, the bulky cyclohexyl group could influence polymer solubility and chain packing, while the naphthyridine unit could introduce fluorescence or metal-coordinating capabilities into the final material.

Table 1: Potential Polymer Types and Properties from this compound

Polymer TypePotential Co-monomerExpected Polymer Backbone LinkagePotential Properties
PolyamideDiacyl ChlorideAmide (-CO-NH-)High thermal stability, mechanical strength
PolyimideDianhydrideImideExcellent thermal and chemical resistance
PolyureaDiisocyanateUrea (-NH-CO-NH-)Good elasticity and abrasion resistance

Integration into Functional Supramolecular Architectures

The 1,8-naphthyridine moiety is an excellent building block for supramolecular chemistry due to its defined geometry and multiple hydrogen-bonding sites. nih.gov The this compound molecule possesses a donor-donor-acceptor (DDA) hydrogen-bonding pattern on one edge (from the amino group and adjacent ring nitrogen) and an acceptor site on the other (the lone nitrogen at position 8). This arrangement allows for the formation of predictable and stable non-covalent assemblies.

These hydrogen bonds can direct the self-assembly of molecules into higher-order structures like dimers, ribbons, or more complex three-dimensional networks. nih.gov For example, 2-amino-1,8-naphthyridine is known to form a stable hydrogen-bonded dimer with guanine, showcasing its potential for molecular recognition. researchgate.net The heterodimer of 2-amino-1,8-naphthyridine and 3-aminoisoquinoline has been shown to bind to CTG/CTG triad (B1167595) motifs in DNA, driven by the formation of hydrogen bonds. osaka-u.ac.jp This enthalpy-driven binding highlights the capacity of the 2-amino-1,8-naphthyridine core to participate in highly specific molecular recognition events, a cornerstone of supramolecular chemistry. osaka-u.ac.jp The cyclohexyl substituent can further influence these architectures by introducing steric effects or participating in weaker van der Waals interactions, potentially guiding the formation of unique solid-state packing arrangements.

Role in Sensing and Detection Systems for Chemical Analytes

Derivatives of 1,8-naphthyridine are widely explored as fluorescent chemosensors for the detection of various chemical species, including metal ions and anions. nih.govresearchgate.net The 1,8-naphthyridine scaffold can act as both a fluorophore and a recognition site (ligand) for the target analyte. The binding of an analyte to the naphthyridine unit or a substituent attached to it can cause a significant change in the compound's fluorescence properties, leading to a "turn-on" or "turn-off" response. nih.gov

This sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For instance, a novel fluorescent probe based on the 1,8-naphthyridine framework was designed for the selective detection of amines and proteins in aqueous media. nih.gov Other derivatives have been developed for the highly selective fluorescent detection of biologically important metal ions such as Zn(2+) and Cu(2+). nih.gov The versatility of the 1,8-naphthyridine structure allows for modifications to tune the sensor's selectivity and sensitivity for a specific analyte.

Table 2: Examples of 1,8-Naphthyridine-Based Fluorescent Sensors

Sensor BaseTarget AnalyteSensing MechanismObserved ResponseReference
1,8-Naphthyridine DerivativeZn(2+)Chelation-Enhanced FluorescenceDual-emission fluorescence nih.gov
1,8-Naphthyridine DerivativeCu(2+)Catalyzed HydrolysisON-OFF fluorescence nih.gov
Schiff-base on 1,8-NaphthyridineAl(3+)Inhibition of PETFluorescence intensity increase researchgate.net
1,8-Nap-F probePrimary AminesReaction-basedEmissive product with large Stokes shift nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The high fluorescence quantum yields, thermal stability, and electron-deficient nature of the 1,8-naphthyridine ring make its derivatives suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netrsc.org These compounds can function as electron-transport materials (ETMs), host materials for phosphorescent emitters, or as the emissive layer itself.

A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and examined in OLEDs. researchgate.net These materials exhibited high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities. researchgate.net OLEDs using these materials as a single-layer emitter demonstrated good performance, with yellow to white-pink emission, high brightness (up to 400 cd/m² at 4V), and current efficiencies up to 1.2 cd/A⁻¹. researchgate.net Similarly, related 1,8-naphthalimide (B145957) derivatives have been successfully used as red-emissive fluorophores in OLEDs. rsc.org The performance of these devices highlights the potential of nitrogen-rich heterocyclic compounds like this compound as components in advanced optoelectronic applications.

Table 3: Performance of OLEDs Incorporating 1,8-Naphthyridine/Naphthalimide Derivatives

Derivative TypeRole in OLEDEmission ColorMax. BrightnessMax. Current EfficiencyReference
1,8-Naphthyridine OligomerEmitterYellow250 cd/m²1.2 cd/A⁻¹ researchgate.net
1,8-Naphthyridine OligomerEmitterWhite-Pink400 cd/m²0.6 cd/A⁻¹ researchgate.net
1,8-Naphthalimide DerivativeDopant EmitterStandard Red-0.7 cd/A⁻¹ rsc.org

Utilization in Catalysis and Organocatalysis

The 1,8-naphthyridine framework is an exceptional scaffold for designing ligands that can coordinate two metal centers in close proximity. nih.govescholarship.org This feature is particularly valuable for developing bimetallic catalysts where the cooperation between metal atoms can lead to enhanced reactivity and novel reaction pathways. researchgate.netosti.gov

Ligands based on 1,8-naphthyridine have been used to prepare a family of dinucleating complexes with first-row transition metals, such as copper. nih.govresearchgate.net These bimetallic complexes have shown catalytic activity in a variety of transformations. For example, dicopper(I) complexes supported by 1,8-naphthyridine ligands have been implicated as intermediates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, providing support for a bimetallic mechanism. nih.gov The rigid nature of the ligand holds the metal ions at a fixed distance, facilitating substrate binding and activation between the two centers. escholarship.org

Amines are well-known organocatalysts that function as Brønsted or Lewis bases. libretexts.org this compound possesses multiple basic sites: the exocyclic amino nitrogen and the two endocyclic naphthyridine nitrogens. The basicity of the exocyclic amine is influenced by both the electron-donating aliphatic cyclohexyl group and the electron-withdrawing aromatic naphthyridine ring. Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5-11.0. libretexts.org While the aromaticity of the naphthyridine ring reduces the basicity compared to a simple dialkylamine, the compound is still expected to be sufficiently basic to act as a catalyst or a base promoter in various organic reactions.

Its role could involve deprotonating weakly acidic substrates to generate reactive nucleophiles (Brønsted base catalysis) or activating electrophiles through coordination (Lewis base catalysis). For example, its basicity could be harnessed in reactions such as Michael additions, aldol (B89426) reactions, or as an acid scavenger in reactions that produce acidic byproducts. The steric bulk provided by the cyclohexyl group could also play a role in influencing the stereochemical outcome of catalyzed reactions.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Methodologies

The 1,8-naphthyridine (B1210474) scaffold represents a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest from the scientific community. researchgate.net Derivatives of 1,8-naphthyridine are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov This versatile core is also utilized in materials science as ligands for metal catalysts, components in light-emitting diodes, and molecular sensors. researchgate.netnih.govkthmcollege.ac.in

The primary synthetic route to N-substituted-1,8-naphthyridin-2-amines, such as N-Cyclohexyl-1,8-naphthyridin-2-amine, involves carbon-nitrogen bond formation through cross-coupling reactions. wikipedia.org The Buchwald-Hartwig amination is a prominent and highly versatile methodology for this transformation, allowing for the palladium-catalyzed coupling of aryl halides (e.g., 2-chloro-1,8-naphthyridine) with primary or secondary amines (e.g., cyclohexylamine). wikipedia.orgresearchgate.netrsc.org This reaction's utility is well-established for its broad substrate scope and functional group tolerance. wikipedia.org

While extensive research has been conducted on the 1,8-naphthyridine nucleus, specific academic literature detailing the discrete synthesis and characterization of this compound is limited. However, the synthesis of structurally related analogues, such as 1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, has been documented. nih.govmdpi.com This demonstrates the chemical feasibility and interest in incorporating the N-cyclohexylamino moiety into the 1,8-naphthyridine framework, typically for the exploration of biological activity. nih.govresearchgate.net

Identification of Unexplored Research Avenues

The most significant unexplored research avenue is the formal synthesis, comprehensive characterization, and systematic biological evaluation of this compound. Based on the well-documented pharmacological potential of the 1,8-naphthyridine scaffold, a thorough investigation into this specific compound's efficacy as an antibacterial, anticancer, or anti-inflammatory agent is warranted. researchgate.netresearchgate.netnih.gov

Further unexplored areas include:

Medicinal Chemistry: A detailed structure-activity relationship (SAR) study comparing this compound with other N-substituted (aryl, alkyl, heterocyclic) analogues to understand the influence of the cyclohexyl group on biological targets. nih.gov

Coordination Chemistry: An investigation into the compound's ability to act as a ligand for various metal ions. The bidentate N,N-chelating nature of the 1,8-naphthyridine ring is known to form stable complexes, and the cyclohexyl group could modulate the steric and electronic properties of resulting catalysts or materials. researchgate.netnih.gov

Materials Science: Exploration of its photophysical properties, such as fluorescence, could lead to applications as a molecular sensor or component in organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Potential for Development of Novel Methodologies

Future research could focus on the development of novel and improved synthetic methodologies for this compound and its derivatives. There is potential for creating more efficient and sustainable "green" synthetic protocols, for instance, by utilizing water as a solvent or employing catalysis with earth-abundant metals as an alternative to palladium. acs.org The Friedländer reaction, a classic method for naphthyridine synthesis, has been successfully adapted to aqueous conditions, suggesting a pathway for greener syntheses of the core structure. nih.govacs.org

Furthermore, the development of high-throughput synthesis and screening platforms could accelerate the discovery of new bioactive derivatives. By creating a library of N-alkyl and N-cycloalkyl-1,8-naphthyridin-2-amines, researchers could rapidly probe the SAR for a variety of biological targets. Methodologies focusing on the late-stage functionalization of either the naphthyridine core or the cyclohexyl substituent would also be valuable for generating chemical diversity and optimizing lead compounds.

Broader Implications for Naphthyridine Chemistry and Amine Derivatives

A thorough investigation into this compound would provide significant contributions to the broader field of heterocyclic chemistry. The study would furnish a crucial data point for understanding the SAR of the 2-amino-1,8-naphthyridine class, specifically clarifying how a bulky and lipophilic cycloalkyl substituent impacts the molecule's physicochemical properties, pharmacokinetics, and biological activity. nih.gov

The successful synthesis and discovery of applications for this compound would likely stimulate further research into a wider array of secondary and primary amine derivatives of 1,8-naphthyridine, thereby expanding the available chemical space for drug discovery programs. cmu.edu Moreover, optimized synthetic methods developed specifically for this molecule could prove applicable to a broader range of N-substituted heterocyclic amines, which are ubiquitous and important pharmacophores in medicinal chemistry.

Q & A

Q. Efficiency Evaluation :

  • Compare yields across methods using HPLC or NMR purity analysis.
  • Optimize solvent systems (e.g., ethanol vs. phenol) to reduce side reactions like over-alkylation.
  • Monitor reaction progress via TLC or in-situ IR spectroscopy to identify kinetic bottlenecks.

Basic: What spectroscopic and crystallographic approaches are recommended for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding networks. For example, related naphthyridines crystallize in monoclinic systems (space group P1) with π-π interactions (3.5–4.0 Å) and N–H···N hydrogen bonds (2.8–3.0 Å) stabilizing the lattice .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish NH signals (δ 5.5–6.5 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm).
    • HRMS : Confirm molecular weight (e.g., m/z calc. for C₁₆H₁₉N₃: 253.1579).

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